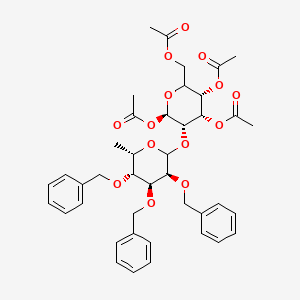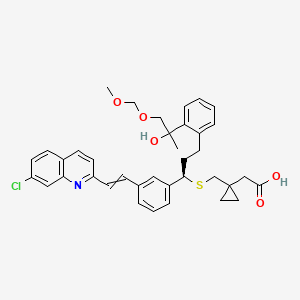![molecular formula C₂₁H₂₁FO₈ B1141209 6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 91683-37-3](/img/structure/B1141209.png)
6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to 6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves multi-step chemical reactions, including the use of the Sandmeyer and Balz-Schiemann reactions for introducing fluoro groups to aromatic compounds. These methodologies facilitate the synthesis of fluoro-analogues, demonstrating the compound's complex synthetic pathway and the need for precise reaction conditions to achieve the desired product (Matsumoto et al., 1984).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, involves techniques like NMR spectroscopy and X-ray crystallography. These analyses reveal the monoclinic space group and unit cell dimensions, providing a deeper understanding of the compound's molecular geometry and structural characteristics (Barili et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of fluorinated compounds includes the ability to undergo various organic reactions, such as esterification, acylation, and cyclization. The synthesis process involves multiple steps, including the use of diethyloxalate and catalytic hydrogenation, highlighting the compound's versatile chemical properties and the complexity of its synthesis pathway (Xin-zhi, 2007).
Physical Properties Analysis
Analyzing the physical properties of fluorinated compounds is crucial for understanding their behavior in different conditions. The compound's synthesis and structural determination through methods like X-ray crystallography provide valuable insights into its physical properties, such as crystal structure, molecular weight, and density, which are essential for predicting its behavior in various applications (Pimenova et al., 2003).
Chemical Properties Analysis
The chemical properties of 6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid and related compounds, including reactivity towards different functional groups and the potential for forming stable derivatives, are fundamental aspects of their chemical analysis. Studies focusing on the synthesis, reactions, and potential applications of fluorinated compounds emphasize the importance of understanding their chemical behavior to utilize them effectively (Ning, 2007).
科学的研究の応用
Environmental and Health Impact Studies
Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) focuses on understanding the environmental and health impacts of these substances. Fluorinated compounds, given their persistence and bioaccumulation potential, have raised significant concerns regarding their safety for humans and the environment. Studies aim to identify over 20 fluorinated substances used in various applications, from fluoropolymer manufacture to fire-fighting foams, and evaluate their environmental releases, persistence, and exposure levels to biota and humans (Wang et al., 2013).
Material Science and Chemical Synthesis
In the field of material science and chemical synthesis, compounds like 6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid could be explored for their potential applications in developing new materials or chemical reactions. For example, the study of esters of acids of phosphorus as lubricity additives for high-temperature synthetic lubricating oils showcases the utility of chemical compounds in enhancing the performance of synthetic lubricants (Barabanova et al., 1976).
Biotechnology and Green Chemistry
Biotechnological routes based on lactic acid production from biomass highlight the importance of carboxylic acids in the synthesis of biodegradable polymers and as feedstocks for green chemistry. Such studies underscore the potential of using carboxylic acid derivatives in producing value-added chemicals through both chemical and biotechnological routes, presenting a sustainable alternative to traditional chemical synthesis methods (Gao et al., 2011).
Analytical Chemistry
In analytical chemistry, the development of methods for the determination of antioxidant activity of compounds is critical for understanding their potential health benefits. The review by Munteanu and Apetrei (2021) on the analytical methods used in determining antioxidant activity discusses the importance of various assays in evaluating the antioxidant capacity of complex samples, which could be relevant for studying the antioxidant properties of compounds similar to 6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
6-[2-(3-fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPQBSOCUVSKTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)









![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)